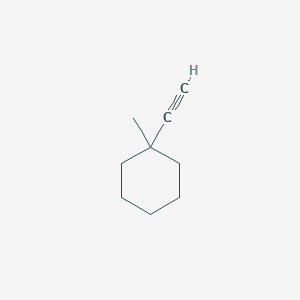

1-Ethynyl-1-methylcyclohexane

Overview

Description

“1-Ethynyl-1-methylcyclohexane” is a chemical compound with the molecular formula C9H14 . It is a derivative of cyclohexane, a cyclic hydrocarbon . The compound is characterized by the presence of an ethynyl (C≡CH) and a methyl (CH3) group attached to the cyclohexane ring .

Molecular Structure Analysis

The molecular structure of “this compound” involves a cyclohexane ring with an ethynyl and a methyl group attached . The exact positions of these groups on the ring can influence the compound’s properties due to steric interactions .

Physical and Chemical Properties Analysis

“this compound” is a liquid . Its molecular weight is 122.21 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Hydrogen Storage and Energy Applications

1-Ethynyl-1-methylcyclohexane and its derivatives, particularly methylcyclohexane, have been explored for hydrogen storage and energy applications. Methylcyclohexane (MCH) is considered an excellent hydrogen energy carrier due to its reasonable theoretical hydrogen storage content and physicochemical performance. The Methylcyclohexane-toluene-hydrogen (MTH) cycle, which includes the dehydrogenation process of MCH, has good prospects for industrial application. The development of efficient catalysts for MCH dehydrogenation is central to the industrialization of the MTH system (Meng et al., 2021).

Combustion Chemistry and Fuel Surrogates

Methylcyclohexane is used as a representative cycloalkane component in fuel surrogates, making the understanding of its combustion chemistry crucial for developing kinetic models of larger cycloalkanes and practical fuels. Studies have explored the pyrolysis and combustion of methylcyclohexane, providing insights into the formation of key intermediates and the development of comprehensive kinetic models for methylcyclohexane combustion (Wang et al., 2014).

Catalysis and Chemical Processes

Research has also focused on the role of various catalysts in the dehydrogenation of methylcyclohexane, which is a method for hydrogen storage in the form of liquid organic hydrides. Different catalysts, including noble metal and non-noble metal catalysts, have been investigated for their efficiency in the dehydrogenation reactions and the quantity of products depend on the catalyst used (Yolcular & Olgun, 2008).

Organic Synthesis and Chemical Reactions

The compound has been utilized in the field of organic synthesis. For example, research has been conducted on the synthesis of optically active compounds using derivatives of this compound (Dawson et al., 1971). Additionally, studies on the detailed reaction kinetics of methylcyclohexane dehydrogenation provide valuable insights into the mechanisms and control steps in these chemical processes (Usman et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

1-ethynyl-1-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-3-9(2)7-5-4-6-8-9/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGBFDBWJLOUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595770 | |

| Record name | 1-Ethynyl-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28509-10-6 | |

| Record name | 1-Ethynyl-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

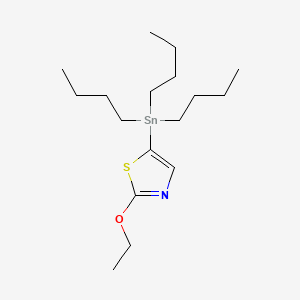

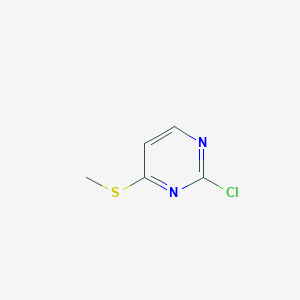

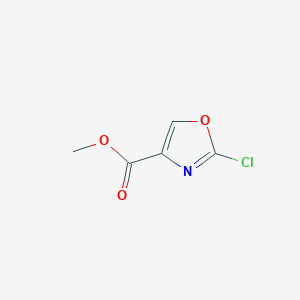

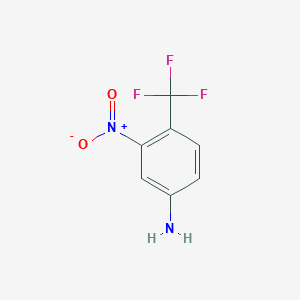

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 1-Ethynyl-1-methylcyclohexane is subjected to high temperatures?

A1: When heated to 740°C under flash vacuum pyrolysis conditions, this compound undergoes rearrangement and fragmentation, yielding toluene and benzene as the primary products. [] This suggests a possible mechanism involving the formation of a methylene carbene intermediate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)